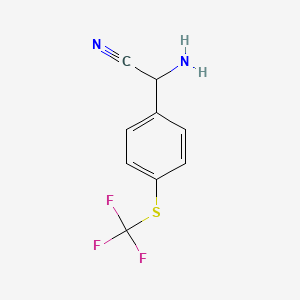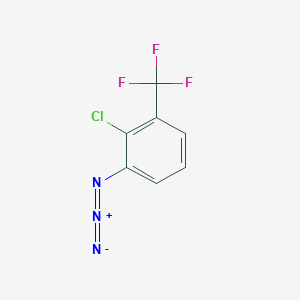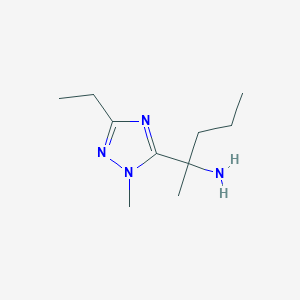
4-(Benzyloxy)-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2,5-dimethylaniline is an organic compound belonging to the class of anilines It features a benzyloxy group attached to the benzene ring, along with two methyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,5-dimethylaniline typically involves the reaction of 4-benzyloxybenzaldehyde with 2,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the benzaldehyde derivative is coupled with the aniline derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxy)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of nitro groups to amines using reagents like zinc or tin in dilute mineral acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Zinc or tin in dilute hydrochloric acid.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; aluminum chloride for Friedel-Crafts acylation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or acyl-substituted aromatic compounds.
Applications De Recherche Scientifique
4-(Benzyloxy)-2,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2,5-dimethylaniline is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. For instance, similar compounds like monobenzone exert their effects by increasing the excretion of melanin from melanocytes, leading to depigmentation . The exact pathways and molecular targets involved in the action of this compound require further investigation.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)phenol: Used in the synthesis of dyes and as a depigmenting agent.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Utilized in the synthesis of Schiff base ligands and metal complexes.
4-(Benzyloxy)-3-methoxybenzaldehyde: Employed in the synthesis of neurotrophic agents.
Uniqueness: 4-(Benzyloxy)-2,5-dimethylaniline is unique due to the presence of both benzyloxy and dimethyl groups on the aromatic ring, which can influence its reactivity and potential applications. Its specific substitution pattern distinguishes it from other similar compounds, making it valuable for targeted synthetic and research purposes.
Propriétés
Numéro CAS |
92646-40-7 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2,5-dimethyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-11-9-15(12(2)8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |
Clé InChI |
JQEXZIMHDYZQPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


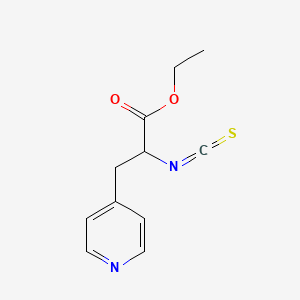
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)

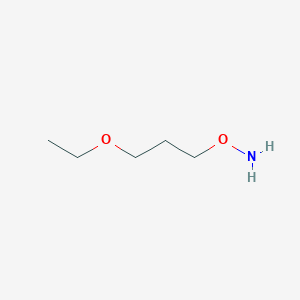
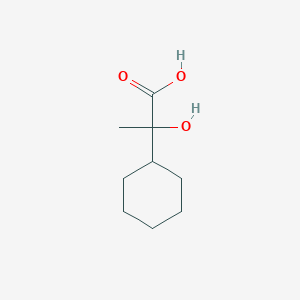
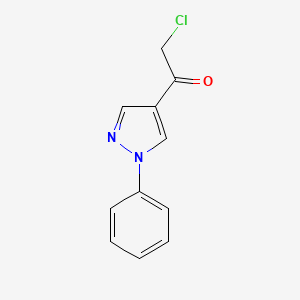


![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
